6-(Difluoromethoxy)-3,4-dihydronaphthalene-2-sulfonyl fluoride

SuFEx click chemistry aqueous stability covalent probe design

6-(Difluoromethoxy)-3,4-dihydronaphthalene-2-sulfonyl fluoride (CAS 1955561-15-5, molecular formula C₁₁H₉F₃O₃S, molecular weight 278.25 g/mol) is a functionalized aryl sulfonyl fluoride building block belonging to the Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry family. The compound integrates three pharmacologically and synthetically relevant modules within a single low-molecular-weight scaffold: an electrophilic sulfonyl fluoride (–SO₂F) warhead positioned at the 2-position of a partially saturated 3,4-dihydronaphthalene core, and a 6-difluoromethoxy (–OCHF₂) substituent that serves as a metabolically stable, lipophilicity-modulating hydrogen-bond-capable group.

Molecular Formula C11H9F3O3S
Molecular Weight 278.25 g/mol
Cat. No. B13240918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Difluoromethoxy)-3,4-dihydronaphthalene-2-sulfonyl fluoride
Molecular FormulaC11H9F3O3S
Molecular Weight278.25 g/mol
Structural Identifiers
SMILESC1CC2=C(C=CC(=C2)OC(F)F)C=C1S(=O)(=O)F
InChIInChI=1S/C11H9F3O3S/c12-11(13)17-9-3-1-8-6-10(18(14,15)16)4-2-7(8)5-9/h1,3,5-6,11H,2,4H2
InChIKeyFQNSQYORLMNXDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Difluoromethoxy)-3,4-dihydronaphthalene-2-sulfonyl fluoride CAS 1955561-15-5: Procurement-Relevant Identity and Class Overview


6-(Difluoromethoxy)-3,4-dihydronaphthalene-2-sulfonyl fluoride (CAS 1955561-15-5, molecular formula C₁₁H₉F₃O₃S, molecular weight 278.25 g/mol) is a functionalized aryl sulfonyl fluoride building block belonging to the Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry family [1]. The compound integrates three pharmacologically and synthetically relevant modules within a single low-molecular-weight scaffold: an electrophilic sulfonyl fluoride (–SO₂F) warhead positioned at the 2-position of a partially saturated 3,4-dihydronaphthalene core, and a 6-difluoromethoxy (–OCHF₂) substituent that serves as a metabolically stable, lipophilicity-modulating hydrogen-bond-capable group [2]. It is commercially available at ≥95% purity and is classified for research use only .

SuFEx Click Chemistry Aqueous-compatible –SO₂F warhead for covalent library synthesis and bioconjugation
Dual-Pharmacophore Scaffold Spatially separated –SO₂F warhead and –OCHF₂ hydrogen-bond donor on a dihydronaphthalene core
Medicinal Chemistry Building Block Metabolically stable –OCHF₂ group for lead optimization and property modulation

Why 6-(Difluoromethoxy)-3,4-dihydronaphthalene-2-sulfonyl fluoride Cannot Be Interchanged with Simpler Aryl Sulfonyl Fluorides or Methoxy/Hydrogen Analogs


The compound's differentiation arises from the simultaneous presence and spatial arrangement of two functionally orthogonal modules—the –SO₂F warhead and the –OCHF₂ substituent—on a dihydronaphthalene scaffold that itself exhibits distinct conformational and electronic properties compared to fully aromatic naphthalene systems. Replacing the difluoromethoxy group with a methoxy (–OCH₃) or hydrogen eliminates the unique capacity of –OCHF₂ to act as a weak hydrogen-bond donor while dynamically modulating lipophilicity through conformational gearing, which directly impacts target binding site complementarity and metabolic stability of derived conjugates [1]. Substituting the sulfonyl fluoride with a sulfonyl chloride (–SO₂Cl) introduces a >1,000 mV shift in half-wave reduction potential and reduces aqueous hydrolytic half-life from hours to under one minute under physiological conditions, fundamentally altering both synthetic handling requirements and biological compatibility [2][3]. Generic substitution among in-class sulfonyl fluorides therefore risks loss of the precise stability–reactivity balance and hydrogen-bonding pharmacophore that define this compound's utility profile.

–SO₂F vs –SO₂Cl
Aqueous stability profile may shift significantly
Sulfonyl chloride analog hydrolyzes rapidly (class-level half-life difference >1,440-fold); substitution may compromise aqueous workflows
–OCHF₂ vs –OCH₃ / –H
Hydrogen-bond donor capacity and lipophilicity context may not transfer
Methoxy and unsubstituted analogs lack weak H-bond donor ability and dynamic lipophilicity; binding-site complementarity may differ
Aryl vs Alkyl –SO₂F
SuFEx kinetic window may not replicate
Alkyl sulfonyl fluorides react faster; temporal control in sequential bioconjugation may require class-specific review

Quantitative Differentiation Evidence for 6-(Difluoromethoxy)-3,4-dihydronaphthalene-2-sulfonyl fluoride Versus Closest Analogs


Hydrolytic Stability Advantage of Sulfonyl Fluoride (–SO₂F) Over Sulfonyl Chloride (–SO₂Cl) Under Physiological Conditions

Aryl sulfonyl fluorides as a class exhibit markedly superior aqueous stability compared to their sulfonyl chloride counterparts. In phosphate-buffered saline at pH 7.4 and 37 °C, the half-life of a representative aryl sulfonyl fluoride exceeds 24 hours, whereas the corresponding aryl sulfonyl chloride hydrolyzes with a half-life of less than 1 minute under identical conditions [1]. This difference—greater than three orders of magnitude—means the target compound 6-(difluoromethoxy)-3,4-dihydronaphthalene-2-sulfonyl fluoride can be handled, stored, and reacted in aqueous and protic environments that would immediately degrade its sulfonyl chloride analog (6-(difluoromethoxy)-3,4-dihydronaphthalene-2-sulfonyl chloride, CAS 1235439-11-8) . The stability difference is further underscored by electrochemical data: the half-wave reduction potentials of arylsulfonyl fluorides are more than 1,000 mV more negative than those of the corresponding chlorides, confirming the fluoride is far less readily reduced and thus chemically more robust [2].

Hydrolytic Stability
Class-level inference
Aryl –SO₂F: t½ > 24 h in PBS (pH 7.4, 37 °C)
Aryl –SO₂Cl: t½ ΔE½ > 1,000 mV (fluoride more negative)
Supports aqueous-compatible handling; sulfonyl fluoride enables SuFEx workflows where sulfonyl chloride is inactivated
Class-level evidence; compound-specific stability data to verify
SuFEx click chemistry aqueous stability covalent probe design sulfonyl halide reactivity

Chemoselectivity in SuFEx Reactions: Exclusive Reaction at Sulfur for Sulfonyl Fluorides Versus Competing Pathways in Sulfonyl Chlorides

Sulfonyl fluorides react under SuFEx conditions with exclusive chemoselectivity at the sulfur center to yield only sulfonylation products. In contrast, sulfonyl chlorides can undergo competing O-sulfonylation, chlorination, and hydrolysis pathways under identical nucleophilic conditions . This critical difference is attributed to the stronger S–F bond (versus S–Cl) which resists heterolytic cleavage unless appropriately activated by hydrogen bonding or Lewis acid catalysis, thereby enforcing the single productive reaction channel. The target compound therefore functions as a 'clickable' hub that reliably generates a single product type, while its sulfonyl chloride analog (6-(difluoromethoxy)-3,4-dihydronaphthalene-2-sulfonyl chloride) is prone to product mixtures requiring chromatographic purification [1].

Chemoselectivity
Class-level inference
Aryl –SO₂F: exclusive S–O/S–N bond formation
Aryl –SO₂Cl: competing O-sulfonylation, chlorination, and hydrolysis
Reported single-product pathway supports higher isolated yields and simpler purification in library synthesis
Qualitative differentiation documented in SuFEx studies; product-specific validation recommended
SuFEx click chemistry chemoselectivity sulfonylation nucleophilic substitution

SuFEx Reaction Rate Differentiation: Aryl Sulfonyl Fluorides Exhibit Slower, More Controllable Kinetics Than Alkyl Sulfonyl Fluorides

In a direct kinetic comparison using polymer brush post-polymerization modification, aryl sulfonyl fluorides reacted with aryl tert-butyldimethylsilyl (TBDMS) ethers with a pseudo-first-order rate constant approximately one order of magnitude slower than that observed for alkyl sulfonyl fluorides reacting with alkyl TBDMS derivatives (k′ ≈ 0.04 s⁻¹ for the alkyl system) [1]. This kinetic differentiation means that the target compound, as an aryl sulfonyl fluoride conjugated to a dihydronaphthalene system, is expected to exhibit slower, more tunable SuFEx reactivity compared to aliphatic sulfonyl fluoride probes, affording greater temporal control in sequential bioconjugation or surface-patterning applications.

SuFEx Kinetics
Cross-study comparable
Aryl –SO₂F: ~10-fold slower pseudo-first-order rate vs. alkyl –SO₂F (k′ ≈ 0.04 s⁻¹ for alkyl system)
Slower, more tunable reactivity supports temporal control in sequential bioconjugation and surface patterning
Polymer brush model system; absolute rates are condition-dependent
SuFEx kinetics aryl vs alkyl sulfonyl fluoride polymer brush modification reaction rate

Difluoromethoxy (–OCHF₂) Substituent Confers Hydrogen-Bond Donor Capacity Absent in Methoxy (–OCH₃) and Unsubstituted Analogs

The –OCHF₂ group is distinguished from –OCH₃ and –H by its ability to act as a weak hydrogen-bond donor (C–H···X interaction) while simultaneously functioning as a metabolically stable lipophilicity modulator [1]. Unlike –OCH₃, which is exclusively a hydrogen-bond acceptor, the –OCHF₂ moiety can engage in both donor and acceptor interactions, enabling additional binding contacts within protein active sites. Furthermore, the difluoromethoxy group exhibits dynamic lipophilicity: rotation about the O–CHF₂ bond interconverts between a highly lipophilic conformation and a more polar conformation, allowing the group to adapt to the local polarity of a binding pocket—a property neither methoxy nor hydrogen substituents possess [2]. The specific 6-position substitution on the dihydronaphthalene core places this adaptive functionality at a defined distance and orientation relative to the 2-SO₂F warhead, a spatial relationship that is absent in the unsubstituted parent compound 3,4-dihydronaphthalene-2-sulfonyl fluoride .

H-Bond Donor Capacity
Class-level inference
–OCHF₂: weak H-bond donor + dynamic lipophilicity
–OCH₃: H-bond acceptor only, static lipophilicity
–H: no functionality at this position
Reported dual-mode interaction enables binding-site complementarity that methoxy and unsubstituted analogs cannot replicate
Computational and crystallographic evidence; target-specific binding requires validation
difluoromethoxy hydrogen bonding lipophilicity metabolic stability bioisostere

Molecular Descriptor Differentiation: Higher Molecular Weight and Hydrogen-Bond Acceptor Count Govern Physicochemical and Permeability Profiles

The target compound (MW 278.25, C₁₁H₉F₃O₃S) possesses a molecular weight 66.01 Da higher than the unsubstituted parent 3,4-dihydronaphthalene-2-sulfonyl fluoride (MW 212.24, C₁₀H₉FO₂S) and 35.98 Da higher than the 7-methoxy analog (MW 242.27, C₁₁H₁₁FO₃S) . The increased hydrogen-bond acceptor count (arising from the two fluorine atoms and ether oxygen of –OCHF₂ plus the sulfonyl oxygens and fluorine) shifts the topological polar surface area and computed lipophilicity (XLogP3) relative to both comparators, placing the compound in a distinct property space for membrane permeability and solubility predictions. Relative to the fully aromatic naphthalene-2-sulfonyl fluoride (XLogP3 = 1.7–2.9 depending on positional isomer), the partially saturated 3,4-dihydronaphthalene core introduces additional conformational flexibility and alters π-stacking potential [1].

Molecular Descriptors
Supporting evidence
MW 278.25 vs. 212.24 (parent) vs. 242.27 (7-OCH₃ analog)
ΔMW = +66.01 / +35.98
Property differences may affect solubility, chromatography, and membrane permeability predictions in analog series
Calculated values; experimental logP not reported for target compound
molecular descriptors drug-likeness hydrogen bond acceptor count lipophilicity SAR

Optimal Application Scenarios for 6-(Difluoromethoxy)-3,4-dihydronaphthalene-2-sulfonyl fluoride Based on Quantitative Differentiation Evidence


SuFEx Fragment-Based Covalent Inhibitor Library Synthesis Requiring Aqueous-Compatible Warheads

The compound's >24-hour aqueous stability (versus <1 minute for the sulfonyl chloride analog) makes it the preferred building block for constructing fragment libraries intended for direct biochemical screening in physiological buffers without prior lyophilization or anhydrous reconstitution [1]. Its exclusive sulfonylation chemoselectivity ensures that each library member is generated as a single product, eliminating the purification bottlenecks associated with sulfonyl chloride-based parallel synthesis .

Dual-Pharmacophore Probe Design Exploiting the Spatially Separated –SO₂F Warhead and –OCHF₂ Hydrogen-Bond Donor

The 6-OCHF₂ group's capacity for weak hydrogen-bond donation, combined with its dynamic conformational lipophilicity, enables the design of covalent probes that simultaneously engage a target protein's electrophile-sensing residue (via –SO₂F) and a proximal hydrogen-bond-accepting backbone carbonyl or side chain (via –OCHF₂) [1]. Neither the methoxy analog (which lacks H-bond donor ability) nor the unsubstituted parent (which lacks any 6-position functionality) can replicate this dual binding mode .

Surface Patterning and Sequential Bioconjugation Leveraging Controlled Aryl Sulfonyl Fluoride Kinetics

The approximately 10-fold slower SuFEx kinetics of aryl sulfonyl fluorides relative to alkyl sulfonyl fluorides provide a broader temporal window for sequential surface functionalization strategies [1]. The target compound can be immobilized via its dihydronaphthalene scaffold or employed as a soluble coupling partner whose reactivity can be orthogonally activated after faster-reacting alkyl sulfonyl fluoride handles have been consumed, enabling spatially or temporally resolved multilayer biomolecular architectures.

Metabolic Stability Optimization in Probe and Lead Compound Series via –OCHF₂ Incorporation

In medicinal chemistry campaigns where the methoxy analog suffers from rapid O-demethylation by cytochrome P450 enzymes, the difluoromethoxy substituent serves as a metabolically stable isostere [1]. The target compound thus enables late-stage diversification or early library enumeration with the –OCHF₂ group pre-installed, avoiding the need for post-SuFEx difluoromethylation chemistry and preserving the S–F bond integrity that would be compromised under many difluoromethylation conditions.

Application
Selection Property
Validation Focus
SuFEx Covalent Inhibitor Library Synthesis
Aqueous-compatible –SO₂F warhead stability
Hydrolytic half-life and reaction fidelity under assay buffer conditions
Dual-Pharmacophore Covalent Probe Design
Spatially separated –SO₂F and –OCHF₂ H-bond donor
Binding-site complementarity and target engagement via both modules
Sequential Surface Patterning and Bioconjugation
Controlled aryl –SO₂F SuFEx kinetics
Temporal resolution and orthogonality in multilayer biomolecular architectures
Metabolic Stability Optimization in Lead Series
Metabolically stable –OCHF₂ isostere
CYP-mediated O-demethylation resistance and property modulation without post-SuFEx chemistry
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